molecular formula C18H17N3O3 B2410955 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide CAS No. 852137-48-5

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide

Cat. No.: B2410955
CAS No.: 852137-48-5
M. Wt: 323.352
InChI Key: XZASTTGIUYZLEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DIM-5 involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain DIM-5.


Chemical Reactions Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Skladchikov, Suponitskii, and Gataullin (2013) explored the synthesis of related compounds and their structural analysis, highlighting the chemical processes and properties of similar organic structures. This research provides insights into the synthesis pathways and structural features of related nitrobenzamide compounds (Skladchikov, Suponitskii, & Gataullin, 2013).

Potential Medical Applications

  • A paper by Wang et al. (2005) discusses the synthesis of a compound for potential use in positron emission tomography (PET) imaging for cancer tyrosine kinase. While the specific compound differs, it shares structural similarities with N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide, suggesting possible applications in medical imaging and cancer research (Wang et al., 2005).

Chemical Properties and Analysis Techniques

  • Research by Arslan, Kazak, and Aydın (2015) on the spectroscopic and structural characterisation of similar nitrobenzamide compounds provides valuable information on the molecular geometries and vibrational frequencies, essential for understanding the physical and chemical properties of such compounds (Arslan, Kazak, & Aydın, 2015).

Development of Quality Control Methods

  • A 2018 study by Sych et al. focused on developing quality control techniques for a related nitrobenzamide derivative, showcasing the importance of ensuring the purity and consistency of these compounds for research and potential therapeutic use (Sych et al., 2018).

Antimycobacterial Activity

  • Wang et al. (2019) investigated the design, synthesis, and antimycobacterial activity of novel nitrobenzamide derivatives. This research points towards the potential antimicrobial applications of compounds structurally related to this compound (Wang et al., 2019).

Mechanism of Action

While the mechanism of action for “N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide” is not available, it’s worth noting that some indolinylmethyl sulfonamides showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, and the binding affinity of several their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-9-14-10-13(7-8-16(14)20(12)2)11-19-18(22)15-5-3-4-6-17(15)21(23)24/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZASTTGIUYZLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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